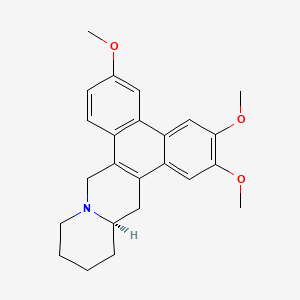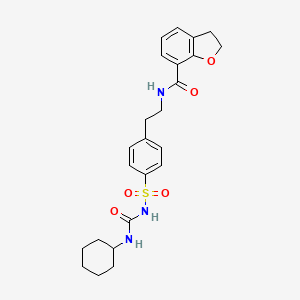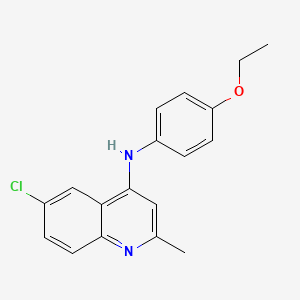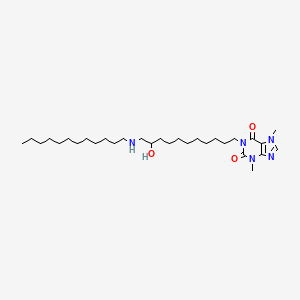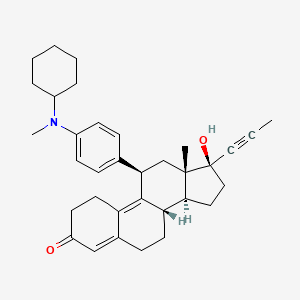
D-64131
Übersicht
Beschreibung
D-64131 ist ein synthetisches kleines Molekül, das zur Klasse der 2-Aroylindole gehört. Es ist ein potenter Tubulin-Polymerisationsinhibitor, das heißt, es stört die Bildung von Mikrotubuli, essentiellen Bestandteilen des Zellzytoskeletts. Diese Verbindung hat eine signifikante antiproliferative Aktivität gegen verschiedene Tumorzellen gezeigt, was sie zu einem vielversprechenden Kandidaten für die Krebstherapie macht .
Wirkmechanismus
Target of Action
D-64131, also known as (5-methoxy-1H-indol-2-yl)-phenylmethanone, primarily targets tubulin , a protein that is crucial for the formation of the cell’s structural framework .
Mode of Action
This compound acts as a tubulin inhibitor . It competitively binds with [3H]colchicine to αβ-tubulin and inhibits microtubule formation . This interaction destabilizes microtubules and arrests mitotic cells in the M-phase .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the microtubule assembly process . By inhibiting tubulin, this compound disrupts the formation of microtubules, which are essential for cell division . This disruption leads to cell cycle arrest in the G2-M phase, preventing the proliferation of tumor cells .
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of microtubule structures, such as fragmented mitotic spindles and multiple spindle poles . This leads to the inhibition of tumor cell proliferation .
Action Environment
Biochemische Analyse
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is known that this compound can exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Die Synthese von D-64131 beinhaltet die Bildung der Indol-Kernstruktur, gefolgt von der Einführung der Aroylgruppe. Der Syntheseweg beginnt typischerweise mit der Herstellung von 5-Methoxy-1H-Indol, das dann einer Friedel-Crafts-Acylierung mit Phenylmethanonderivaten unterzogen wird. Die Reaktionsbedingungen beinhalten oft die Verwendung von Lewis-Säuren wie Aluminiumchlorid (AlCl3), um den Acylierungsprozess zu erleichtern .
Industrielle Produktionsverfahren für this compound würden wahrscheinlich eine Optimierung des Synthesewegs beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungsverfahren wie Umkristallisation und Chromatographie umfassen .
Analyse Chemischer Reaktionen
D-64131 durchläuft verschiedene Arten von chemischen Reaktionen, die hauptsächlich seine Wechselwirkung mit Tubulin betreffen. Die Verbindung bindet an die Colchicin-Bindungsstelle auf Tubulin und hemmt so dessen Polymerisation. Diese Wirkung stört die Bildung von Mikrotubuli, was zu einem Zellzyklusarrest in der G2-M-Phase und anschließendem Zelltod von Krebszellen führt .
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Colchicin für kompetitive Bindungsstudien und verschiedene Lösungsmittel wie Dimethylsulfoxid (DMSO) zum Auflösen der Verbindung. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind depolymerisiertes Tubulin und apoptotische Krebszellen .
Wissenschaftliche Forschungsanwendungen
D-64131 wurde ausgiebig auf seine potenziellen Anwendungen in der Krebstherapie untersucht. Seine Fähigkeit, die Tubulin-Polymerisation zu hemmen, macht es zu einem wertvollen Werkzeug zur Untersuchung der Zellteilung und der Mechanismen der Mitose. Neben seiner antiproliferativen Wirkung hat this compound vielversprechende Ergebnisse gezeigt, um die Multiresistenz bei Krebszellen zu überwinden, was es zu einem potenziellen Kandidaten für die Kombinationstherapie mit anderen Antikrebsmitteln macht .
Im Bereich der Biologie wird this compound verwendet, um die Dynamik von Mikrotubuli und ihre Rolle in zellulären Prozessen zu untersuchen. Seine Fähigkeit, Krebszellen selektiv anzugreifen, während normale Zellen geschont werden, macht es zu einer attraktiven Verbindung für weitere Forschung und Entwicklung .
Wirkmechanismus
Der primäre Wirkmechanismus von this compound beinhaltet seine Bindung an die Colchicin-Bindungsstelle auf Tubulin. Diese Bindung hemmt die Polymerisation von Tubulin zu Mikrotubuli, die für die Zellteilung essentiell sind. Durch die Störung der Mikrotubuli-Bildung bewirkt this compound einen Zellzyklusarrest in der G2-M-Phase, was zum Zelltod von Krebszellen führt .
Die molekularen Ziele von this compound umfassen α- und β-Tubulin-Heterodimere, die die Bausteine von Mikrotubuli sind. Die Fähigkeit der Verbindung, an diese Ziele zu binden und ihre Polymerisation zu hemmen, ist der Schlüssel zu ihrer antiproliferativen Wirkung .
Vergleich Mit ähnlichen Verbindungen
D-64131 ist Teil einer größeren Klasse von Tubulin-Inhibitoren, zu denen Verbindungen wie Paclitaxel, Vincristin und Vinblastin gehören. Im Vergleich zu diesen auf Naturprodukten basierenden Inhibitoren bieten this compound und seine Analoga mehrere Vorteile, darunter das Fehlen einer Kreuzresistenz gegenüber Multiresistenzphänotypen und die Abwesenheit systemischer Toxizität in therapeutischen Dosen .
Ähnliche Verbindungen zu this compound sind D-68144, ein weiteres 2-Aroylindol mit potenter antiproliferativer Aktivität, und Indolobenzazepin-7-one, die ebenfalls Tubulin-Polymerisationsinhibitoren sind . Diese Verbindungen teilen einen ähnlichen Wirkmechanismus, können sich aber in ihren pharmakokinetischen Eigenschaften und ihrer Wirksamkeit gegen verschiedene Arten von Krebszellen unterscheiden .
Eigenschaften
IUPAC Name |
(5-methoxy-1H-indol-2-yl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-19-13-7-8-14-12(9-13)10-15(17-14)16(18)11-5-3-2-4-6-11/h2-10,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMIJSRDISNKOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397970 | |
| Record name | D-64131 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74588-78-6 | |
| Record name | D-64131 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
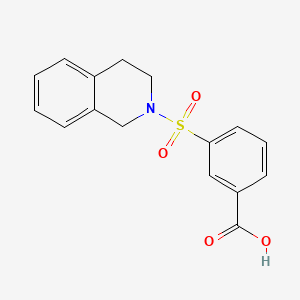
![1-{4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}pyrrolidin-2-one](/img/structure/B1669635.png)
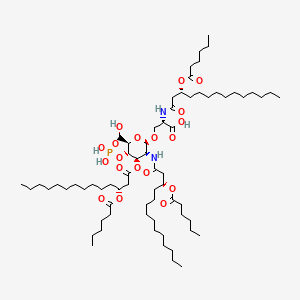
![4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane](/img/structure/B1669639.png)
